molecular formula C17H15BrN2O4S2 B2545173 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 307527-46-4

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2545173
CAS No.: 307527-46-4
M. Wt: 455.34
InChI Key: DEDVVEIHWCTVFF-YPKPFQOOSA-N
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Description

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is an organic compound that features a complex structure containing bromine, indole, thioxo-thiazolidine, and hexanoic acid moieties. This compound's distinct structure makes it a unique subject of study in various fields such as synthetic chemistry, pharmacology, and materials science.

Scientific Research Applications

6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has found applications in several areas:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the development of novel materials with specific electronic and optical properties.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not specified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves several steps. A typical synthetic route could involve the following stages:

  • Formation of the Indole Derivative: : 5-bromo-2-oxo-1,2-dihydro-3H-indole can be synthesized via bromination and subsequent oxidation of indole.

  • Thiazolidine Ring Formation: : The thiazolidine-2-thione ring can be formed by reacting thiourea with bromoacetyl derivatives under basic conditions.

  • Condensation Reaction: : The key intermediate, 5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-thiazolidine, can be synthesized through a condensation reaction between the indole derivative and the thiazolidine ring in the presence of an acid catalyst.

  • Hexanoic Acid Chain Introduction: : The final step involves introducing the hexanoic acid chain through a nucleophilic substitution reaction with the aid of an organic base.

Industrial Production Methods

For industrial-scale production, these reactions are optimized for maximum yield and purity. The use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques like crystallization and chromatography are employed to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to further functionalization.

  • Reduction: : Reduction of the thiazolidine ring can yield different structural analogs.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles like amines or alkoxides under mild heating conditions can facilitate substitution at the bromine site.

Major Products Formed

  • Oxidation: : Products include further oxidized indole derivatives.

  • Reduction: : Reduced thiazolidine analogs.

  • Substitution: : Various substituted indole-thiazolidine derivatives depending on the nucleophile used.

Mechanism of Action

The compound's mechanism of action often involves:

  • Interaction with Molecular Targets: : Binding to specific enzymes or receptors in biological systems.

  • Pathways Involved: : Engaging in biochemical pathways that modulate cellular processes such as apoptosis, signal transduction, and gene expression.

Comparison with Similar Compounds

  • Similar Compounds: : Related compounds include other indole derivatives, thiazolidine-2-thiones, and brominated organic molecules.

  • Uniqueness: : What sets 6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid apart is its combined structural features, which confer unique chemical reactivity and biological activity not observed in simpler analogs.

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Properties

IUPAC Name

6-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S2/c18-9-5-6-11-10(8-9)13(15(23)19-11)14-16(24)20(17(25)26-14)7-3-1-2-4-12(21)22/h5-6,8,24H,1-4,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGVUSHDMDBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)CCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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